![molecular formula C9H9N3O4S2 B14878567 N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a chemical compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine typically involves the reaction of 7-methyl-2,1,3-benzothiadiazole with sulfonyl chloride, followed by the introduction of a glycine moiety. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid by-product. The overall reaction can be summarized as follows:
Step 1: 7-methyl-2,1,3-benzothiadiazole reacts with sulfonyl chloride in the presence of pyridine.
Step 2: The resulting sulfonylated intermediate is then reacted with glycine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the benzothiadiazole ring.
Applications De Recherche Scientifique
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mécanisme D'action
The mechanism of action of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole: A simpler structure with applications in organic electronics and materials science.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Investigated for its anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific sulfonyl and glycine functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3O4S2 |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5-2-3-6(9-8(5)11-17-12-9)18(15,16)10-4-7(13)14/h2-3,10H,4H2,1H3,(H,13,14) |
Clé InChI |
MLMBKZSBMZUMBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


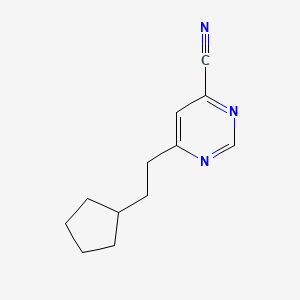
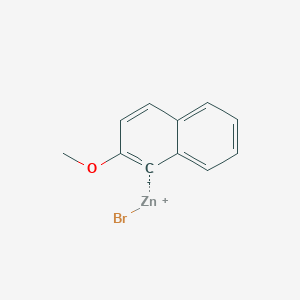
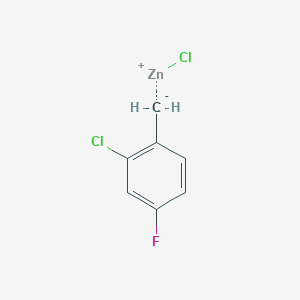


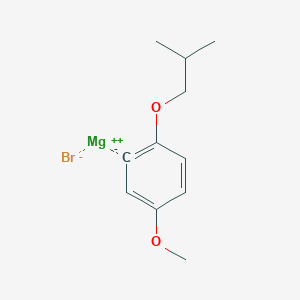
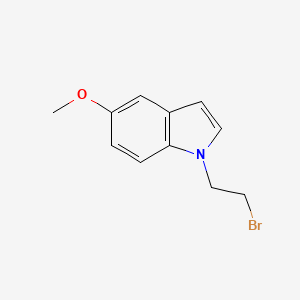
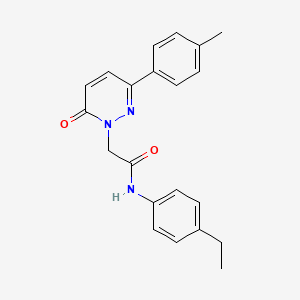

![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)



![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)
